1-Allyl-1-pyridin-4-yl-but-3-enylamine
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Overview
Description
1-Allyl-1-pyridin-4-yl-but-3-enylamine is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol It is characterized by the presence of an allyl group, a pyridine ring, and a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1-pyridin-4-yl-but-3-enylamine can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a suitable base.
Formation of the Butenylamine Chain: The butenylamine chain can be synthesized through a series of reactions, including the formation of a butenyl intermediate followed by amination.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1-pyridin-4-yl-but-3-enylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Allyl-1-pyridin-4-yl-but-3-enylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-1-pyridin-4-yl-but-3-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-1-pyridin-4-yl-but-3-enylamine can be compared with other similar compounds, such as:
1-Allyl-1-pyridin-3-yl-but-3-enylamine: Similar structure but with the pyridine ring at a different position.
1-Allyl-1-pyridin-2-yl-but-3-enylamine: Another isomer with the pyridine ring at a different position.
1-Allyl-1-pyridin-4-yl-but-2-enylamine: Similar structure but with a different position of the double bond in the butenyl chain.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
4-pyridin-4-ylhepta-1,6-dien-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-6,9-10H,1-2,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRUAEWMWKKGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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